

# The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

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## Compound of Interest

Compound Name: *1-Methyl-1H-indazole-6-carbonitrile*

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The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in modern medicinal chemistry.[1] Its rigid, bicyclic structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal scaffold for engaging with biological targets.[1] Consequently, indazole derivatives have demonstrated a vast range of pharmacological activities, including potent anticancer, anti-inflammatory, and antibacterial properties.[1] The strategic functionalization of this core, as seen in **1-Methyl-1H-indazole-6-carbonitrile**, is a critical step in the development of novel therapeutics.

## Physicochemical and Structural Properties

**1-Methyl-1H-indazole-6-carbonitrile** is a solid compound at room temperature, possessing the key structural features and physicochemical properties summarized below.[2] The N-methylation at the 1-position precludes the tautomerism often seen in N-H indazoles, providing a single, stable isomer for synthetic manipulations.[3]

Table 1: Physicochemical Properties of **1-Methyl-1H-indazole-6-carbonitrile**

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>7</sub> N <sub>3</sub>	[2][4]
Molecular Weight	157.17 g/mol	[2]
CAS Number	267413-29-6	[2]
Appearance	Solid	[2]
Predicted XlogP	1.8	[4]
Monoisotopic Mass	157.0640 Da	[4]

Figure 1: Chemical Structure of 1-Methyl-1H-indazole-6-carbonitrile

## Spectroscopic Analysis (Predicted and Comparative)

While a publicly available, fully assigned experimental spectrum for this specific molecule is scarce, its spectral characteristics can be reliably predicted based on established principles and data from closely related analogs.

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the benzene ring. A singlet for the C3-H proton should appear downfield. The protons at C4, C5, and C7 will exhibit characteristic doublet or doublet-of-doublets splitting patterns. A sharp singlet corresponding to the three protons of the N-methyl group will be visible in the aliphatic region, typically around 3.8-4.2 ppm.
- <sup>13</sup>C NMR:** The carbon spectrum will show nine distinct signals. The nitrile carbon (C≡N) is expected in the 115-120 ppm range. Aromatic carbons will resonate between 110-145 ppm. The N-methyl carbon will appear upfield, typically around 35-40 ppm. General <sup>13</sup>C NMR data for indazoles confirms these expected ranges.[3]
- Mass Spectrometry:** High-resolution mass spectrometry should confirm the molecular formula. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]<sup>+</sup> (m/z 158.07128) and [M+Na]<sup>+</sup> (m/z 180.05322), have been calculated and can be used to aid in identification.[4]

- Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile ( $\text{C}\equiv\text{N}$ ) stretch is expected around  $2220\text{--}2240\text{ cm}^{-1}$ . Aromatic C-H and C=C stretching bands will also be present. The spectrum of the analogous 3-phenyl-1H-indazole-6-carbonitrile shows a strong nitrile peak in this region.[5]

## Synthesis Strategy and Methodology

A robust and logical synthesis of **1-Methyl-1H-indazole-6-carbonitrile** can be designed from commercially available precursors using well-established, high-yielding reactions. The following three-step sequence represents a reliable and scalable approach.



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**Figure 2:** Proposed Synthetic Workflow

### Step 1: N-Methylation of 6-Bromo-1H-indazole

**Causality:** The first step involves the selective methylation of the indazole nitrogen. Using a mild base like potassium carbonate ensures deprotonation of the more acidic N1 proton without promoting unwanted side reactions. A polar aprotic solvent like DMF facilitates the  $\text{S}_{\text{N}}2$  reaction with methyl iodide. This strategy is standard for achieving N-alkylation on the indazole scaffold. [6]

Protocol:

- To a stirred solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add potassium carbonate ( $\text{K}_2\text{CO}_3$ , 1.5 eq).
- Stir the suspension at room temperature for 30 minutes.
- Add methyl iodide (MeI, 1.2 eq) dropwise to the mixture.
- Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

- Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
- Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-bromo-1-methyl-1H-indazole.

## Step 2: Palladium-Catalyzed Cyanation

Causality: The conversion of the aryl bromide to a nitrile is efficiently achieved via palladium-catalyzed cyanation. This protocol is adapted from a highly reliable Organic Syntheses procedure.<sup>[7]</sup> Potassium ferrocyanide ( $K_4[Fe(CN)_6]$ ) is used as a non-toxic, stable, and effective cyanide source. The choice of a bulky phosphine ligand like Xantphos is critical; it promotes the reductive elimination step and prevents catalyst deactivation, leading to high catalyst turnover and excellent yields.<sup>[7]</sup> A mixed solvent system of DMAc/water is often used to ensure solubility of both the organic substrate and the inorganic cyanide salt.

Protocol:

- To a reaction vessel, add 6-bromo-1-methyl-1H-indazole (1.0 eq), potassium ferrocyanide trihydrate ( $K_4[Fe(CN)_6] \cdot 3H_2O$ , 0.5 eq), palladium catalyst (e.g.,  $Pd_2(dba)_3$ , 1-2 mol%), and Xantphos (2-4 mol%).
- Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).
- Add degassed dimethylacetamide (DMAc) and water (typically a 4:3 ratio, ~0.4 M).
- Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring for completion.
- After cooling to room temperature, dilute the mixture with ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), and concentrate under reduced pressure.
- Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure **1-Methyl-1H-indazole-6-carbonitrile**.

## Chemical Reactivity and Synthetic Utility

The nitrile group is a linchpin for synthetic diversification, serving as a precursor to amines, carboxylic acids, aldehydes, and ketones.[8] For drug development professionals, the conversion to primary amines and carboxylic acids is of paramount importance.

### Reduction to (1-Methyl-1H-indazol-6-yl)methanamine

Causality: The reduction of the nitrile to a primary amine provides a crucial synthetic handle for introducing the indazole core into larger molecules via amide bond formation, reductive amination, or urea formation. Lithium aluminum hydride ( $\text{LiAlH}_4$ ) is a powerful reducing agent that effectively and cleanly reduces nitriles to primary amines.[8][9] The reaction proceeds via two successive hydride additions to the nitrile carbon.[8]

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## References

- 1. Buy 1H-indazole-6-carbonitrile | 141290-59-7 [smolecule.com]
- 2. 1-Methyl-1H-indazole-6-carbonitrile | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 1-methyl-1h-indazole-6-carbonitrile ( $\text{C}_9\text{H}_7\text{N}_3$ ) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
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